9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-

differentiation therapy leukemia monocyte differentiation

9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- (CAS 428866-34-6, molecular formula C21H14O4, exact mass 330.089 Da) is a synthetic anthraquinone derivative bearing a distinct 1-(2-methoxyphenyl) substituent and a 3-hydroxy group on the anthracene-9,10-dione core. The compound belongs to the broader class of hydroxy-9,10-anthracenediones, many of which are recognized for their DNA-intercalating and cytotoxic properties, and it has been cited for pronounced activity in arresting the proliferation of undifferentiated cells and inducing monocytic differentiation.

Molecular Formula C21H14O4
Molecular Weight 330.3 g/mol
CAS No. 428866-34-6
Cat. No. B12590912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-
CAS428866-34-6
Molecular FormulaC21H14O4
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3
InChIKeyWNAGTDDNQKQSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- (CAS 428866-34-6): A Defined Anthraquinone Scaffold for Specialized Biomedical Investigation


9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- (CAS 428866-34-6, molecular formula C21H14O4, exact mass 330.089 Da) is a synthetic anthraquinone derivative bearing a distinct 1-(2-methoxyphenyl) substituent and a 3-hydroxy group on the anthracene-9,10-dione core . The compound belongs to the broader class of hydroxy-9,10-anthracenediones, many of which are recognized for their DNA-intercalating and cytotoxic properties, and it has been cited for pronounced activity in arresting the proliferation of undifferentiated cells and inducing monocytic differentiation [1].

Why a Bulk Anthraquinone Cannot Replace 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- in Target-Focused Studies


The biological activity of anthracene-9,10-diones is exquisitely sensitive to the nature, position, and number of substituents. Even minor structural modifications—such as altering the hydroxylation pattern or the aryl substituent at position 1—can shift the dominant DNA-binding mode from intercalation to external binding, alter topoisomerase vs. kinase inhibition profiles, and dramatically change cellular potency [1]. Therefore, procuring a generic “anthraquinone” or a closely related analog such as emodin or endocrocin does not guarantee recapitulation of the specific antiproliferative and differentiation-inducing signature reported for 9,10-anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- [2]. The quantitative evidence below underscores where this compound differs from its nearest comparators.

Evidence Guide: Quantifiable Differentiation of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- from In-Class Analogs


Differentiation-Inducing Activity in Undifferentiated Cells

The target compound has been explicitly described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a functional profile not broadly shared by simpler anthraquinones [1]. While quantitative IC50 values for the target compound are not publicly available, the qualitative differentiation-inducing property contrasts with the purely cytotoxic or DNA-damaging mechanisms reported for many anthracene-9,10-dione analogs [2]. This indicates that the 1-(2-methoxyphenyl)-3-hydroxy substitution pattern may confer a unique phenotypic signature relevant for differentiation-based anticancer strategies.

differentiation therapy leukemia monocyte differentiation

Lipophilicity Advantage Over Emodin and Mitoxantrone

The computed logP (octanol-water partition coefficient) of 9,10-anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- is 3.84 , notably higher than those of the natural analog emodin (logP ≈ 2.5) and the anthracenedione drug mitoxantrone (logP ≈ 0.8) [1]. This ~1.3–3.0 log-unit increase in lipophilicity predicts enhanced passive membrane permeability and potentially superior cellular uptake, while also altering tissue distribution and protein binding. For researchers requiring a CNS-penetrant anthraquinone or a scaffold with higher logD at physiological pH, this compound provides a measurable physicochemical advantage over more polar analogs.

physicochemical property drug-likeness partition coefficient

Molecular Weight and PSA Differentiation from Emodin and Endocrocin

The target compound has a molecular weight of 330.33 Da and a polar surface area (PSA) of 63.6 Ų , placing it between emodin (MW 270.24, PSA ~94 Ų) and endocrocin (MW 314.25, PSA ~111 Ų) [1]. The lower PSA of the target compound, combined with higher logP, suggests a superior balance of permeability and solubility for oral absorption according to Lipinski's rule-of-five guidelines. This distinct physicochemical profile supports its selection when an anthraquinone with intermediate size and reduced polarity is desired.

molecular property drug design polar surface area

High-Impact Application Scenarios for 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- (CAS 428866-34-6)


Differentiation Therapy Probe in Acute Myeloid Leukemia (AML)

The compound's reported ability to arrest proliferation of undifferentiated cells and promote monocytic differentiation [1] positions it as a candidate probe for AML differentiation therapy, a strategy validated by agents such as all-trans retinoic acid. Researchers can use this compound to dissect the molecular pathways governing monocyte commitment and to evaluate combination regimens with standard chemotherapeutics.

Lead Optimization for Oral Anticancer Agents Targeting CK2

Given the structurally related anthracene-9,10-dione backbone found in CK2 inhibitors like emodin and endocrocin [2], the target compound's superior lipophilicity (logP 3.84) and lower PSA may translate into improved oral absorption. Medicinal chemistry teams can leverage this scaffold as a starting point for designing orally bioavailable CK2 inhibitors with potentially reduced first-pass metabolism.

Psoriasis and Hyperproliferative Skin Disorder Models

The compound's differentiation-inducing and antiproliferative activities make it a candidate for testing in psoriasis models, where hyperproliferation of keratinocytes is a hallmark [1]. Its higher logP may also favor skin penetration, an advantage over more hydrophilic anthraquinones for topical formulation development.

Chemical Biology of DNA-Damage vs. Differentiation Crosstalk

Because many anthracene-9,10-diones act through DNA intercalation and topoisomerase inhibition, yet this compound appears to additionally activate a differentiation program [1][2], it provides a unique tool to deconvolute the crosstalk between DNA damage response and differentiation signaling, enabling the identification of biomarkers that predict response to differentiation-inducing agents.

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